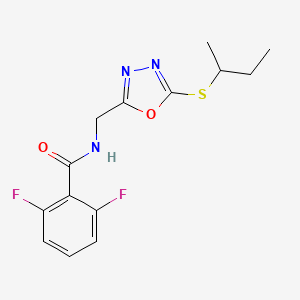

![molecular formula C28H27N5O4S B2913694 N-(呋喃-2-基甲基)-2-[3-[3-(1H-吲哚-3-基)丙酰氨基]-4-氧代喹唑啉-2-基]硫代丁酰胺 CAS No. 443354-46-9](/img/structure/B2913694.png)

N-(呋喃-2-基甲基)-2-[3-[3-(1H-吲哚-3-基)丙酰氨基]-4-氧代喹唑啉-2-基]硫代丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

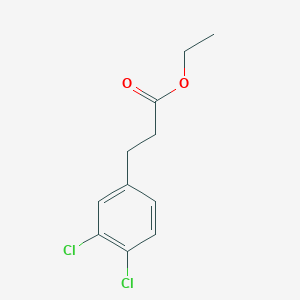

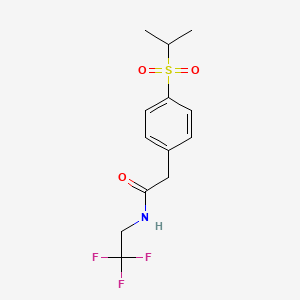

N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide is a useful research compound. Its molecular formula is C28H27N5O4S and its molecular weight is 529.62. The purity is usually 95%.

BenchChem offers high-quality N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌应用该化合物在抗菌应用中显示出前景。例如,1-{3-[(呋喃-2-基甲基)硫代]丙酰}-4-取代硫代半氨基脲等衍生物已证明对革兰氏阳性细菌参考菌株具有体外抗菌活性 (Trotsko, Wujec, Kosikowska, & Malm, 2014)。

抗肿瘤和抗癌应用该化合物的各种衍生物已对其潜在的抗肿瘤和抗癌作用进行了研究。例如,某些带有 N,N-二乙基(氨基乙基)氨基部分的 4-芳基氨基喹唑啉衍生物已显示出对肿瘤细胞的抑制作用和有效的抗增殖活性 (Zhang et al., 2019)。另一项关于 2-((4-氨基-5-(呋喃-2-基)-1,2,4-三唑-4H-3-基)-硫代)-N-乙酰胺的吡咯啉衍生物的研究显示出有希望的抗渗出特性,并有可能作为镇痛药进行进一步研究 (Chalenko et al., 2019)。

酪氨酸酶抑制和抗氧化应用源自 4-氧代喹唑啉-3(4H)-基)呋喃-2-甲酰胺的化合物已被合成并评估为有效的酪氨酸酶抑制剂,表明它们在治疗黑色素生成过多方面有应用。它们还表现出 DPPH 自由基清除能力,表明具有潜在的抗氧化应用 (Dige et al., 2019)。

药物代谢研究已经对相关化合物在肝微粒体和肝细胞中的代谢进行了研究,深入了解了这些化合物的生物转化途径和代谢稳定性 (Erve et al., 2007)。

抗疟疾活性对 N-酰基呋喃-3-胺等衍生物的研究显示出对不同疟原虫菌株的活性,揭示了在疟疾治疗中的潜在应用 (Hermann et al., 2021)。

癌症治疗的前药系统抗癌药物的硝基呋喃甲基衍生物,包括具有呋喃-2-基甲基的衍生物,已被研究为前药,用于在缺氧实体瘤中选择性释放治疗药物 (Berry et al., 1997)。

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, likely inhibiting its activity . This interaction could prevent the receptor from performing its normal function, which is to trigger a series of signals that lead to cell growth and division. By inhibiting EGFR, the compound could potentially slow down or stop the growth of cancer cells that overexpress this receptor.

Result of Action

The compound has been shown to exhibit potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer (HeLa), and human colorectal cancer (SW480) . It showed weak activities on an EGFR low-expressed cell line (human liver cancer, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702) . This suggests that the compound’s action results in reduced growth and survival of cancer cells that overexpress EGFR.

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O4S/c1-2-24(26(35)30-17-19-8-7-15-37-19)38-28-31-23-12-6-4-10-21(23)27(36)33(28)32-25(34)14-13-18-16-29-22-11-5-3-9-20(18)22/h3-12,15-16,24,29H,2,13-14,17H2,1H3,(H,30,35)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLPPAKQBVAUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B2913611.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913612.png)

![Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B2913613.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2913622.png)